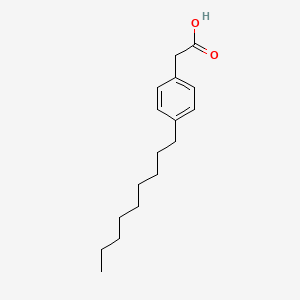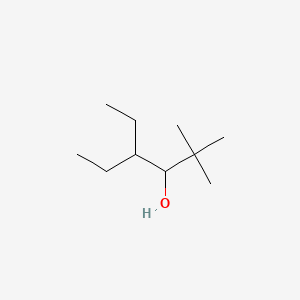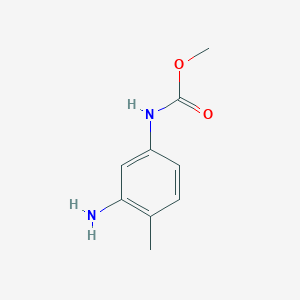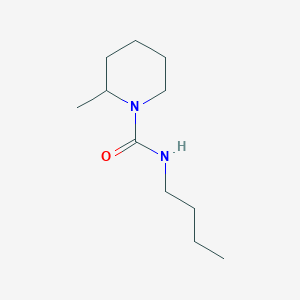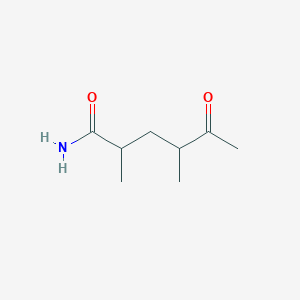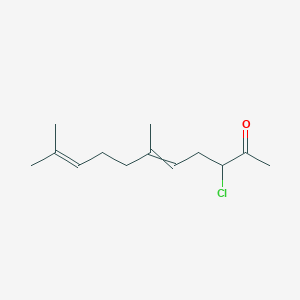![molecular formula C7H15NSi B14481337 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine CAS No. 65665-43-2](/img/structure/B14481337.png)
1-Methyl-2-[(trimethylsilyl)methylidene]aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-[(trimethylsilyl)methylidene]aziridine is a unique compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound features an exocyclic C–C double bond attached to the aziridine ring, making it a methyleneaziridine. The presence of the trimethylsilyl group further enhances its reactivity and stability, making it a valuable building block in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with trimethylsilyldiazomethane. This reaction proceeds with high cis stereoselectivity and yields the desired aziridine . Another method involves the use of chlorotrimethylsilane in conjunction with a base, such as triethylamine, to form the trimethylsilyl ether, which is then converted to the aziridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions: 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of diverse functionalized products.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Substitution Reactions: The trimethylsilyl group can be substituted with other electrophiles, providing access to a wide range of derivatives.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed:
- Functionalized amines, alcohols, and thiols.
- Aziridine N-oxides.
- Various substituted aziridines.
科学研究应用
1-Methyl-2-[(trimethylsilyl)methylidene]aziridine has found extensive applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Polymer Chemistry: The compound is used in the synthesis of polyamines through ring-opening polymerization, which has applications in antibacterial coatings, CO2 adsorption, and gene transfection.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including antibacterial and antifungal agents.
作用机制
The mechanism of action of 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine involves the high strain energy associated with the aziridine ring, which provides a significant driving force for ring-opening reactions. The trimethylsilyl group enhances the stability and reactivity of the compound, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications being explored.
相似化合物的比较
Vinylaziridines: Feature an exocyclic C–C double bond similar to methyleneaziridines but with different reactivity profiles.
Ethynylaziridines: Contain an exocyclic C–C triple bond, offering unique reactivity compared to methyleneaziridines.
Uniqueness: 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine stands out due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis, providing access to a wide range of functionalized products and derivatives .
属性
CAS 编号 |
65665-43-2 |
|---|---|
分子式 |
C7H15NSi |
分子量 |
141.29 g/mol |
IUPAC 名称 |
trimethyl-[(1-methylaziridin-2-ylidene)methyl]silane |
InChI |
InChI=1S/C7H15NSi/c1-8-5-7(8)6-9(2,3)4/h6H,5H2,1-4H3 |
InChI 键 |
WWTPNVQIYQYTPG-UHFFFAOYSA-N |
规范 SMILES |
CN1CC1=C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)


